2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzofuran-oxazole hybrid moiety linked to a 2,3-dihydro-1,4-benzodioxin group. The benzofuran and oxazole rings are fused to create a planar aromatic system, while the benzodioxin component introduces a bicyclic ether framework.
Synthetic routes for analogous benzodioxin-containing acetamides often involve nucleophilic substitution or coupling reactions. For example, Enamine Ltd. synthesizes similar compounds via amidation of pre-functionalized benzodioxin amines with activated acyl intermediates . Structural characterization of related derivatives (e.g., NMR, HRMS) confirms the integrity of the benzodioxin and acetamide motifs .
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-21(22-14-5-6-17-18(10-14)26-8-7-25-17)12-15-11-20(28-23-15)19-9-13-3-1-2-4-16(13)27-19/h1-6,9-11H,7-8,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTAKISIIGXDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, benzofuran, and various catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Scientific Research Applications
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Structural and Functional Insights:
Core Modifications: The target compound’s benzofuran-oxazole core distinguishes it from simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Entry 3), which lacks heterocyclic substituents. The fused aromatic system may enhance rigidity and π-stacking interactions compared to monocyclic derivatives . EN300-266092 and EN300-265916 incorporate halogenated pyridine and sulfonamido groups, respectively, which increase molecular weight and polarity. These substitutions could improve target selectivity but may reduce bioavailability .
Bioactivity Considerations: Trazpiroben and Compound 1 feature indazole and difluoropropanamide groups, which are critical for high-affinity binding to targets like the glucocorticoid receptor (GR).
Synthetic Complexity :
- Derivatives like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)... require multi-step syntheses due to triazole-sulfanyl bridges. The target compound’s synthesis likely involves fewer steps, favoring scalability .
Research Findings and Implications
- Benzodioxin-Acetamide Scaffold: Common across all analogs, this scaffold provides a stable platform for functionalization.
- Substituent Effects: Chlorine (EN300-266092) and fluorine (Trazpiroben) substituents improve metabolic stability but may introduce toxicity risks.
- Computational Modeling : Tools like SHELXL and ORTEP-3 (used in crystallography) could refine the target compound’s 3D structure to optimize receptor docking .
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic derivative that exhibits diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzofuran and oxazole rings, followed by the introduction of the acetamide moiety. Specific reaction conditions such as temperature, catalysts, and solvents are crucial for optimizing yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
- Enzyme Inhibition : The compound has shown significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes are critical in conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. In vitro studies indicated substantial inhibition of α-glucosidase, while AChE inhibition was comparatively weaker .
- Antitumor Activity : Compounds with similar structures have been reported to exhibit broad-spectrum antitumor activity. The presence of the benzodioxane moiety is associated with anti-proliferative effects against various cancer cell lines .
- Neuroprotective Effects : Given its interaction with cholinesterases, this compound may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases .
Enzyme Inhibition Studies
Recent research has focused on evaluating the enzyme inhibitory potential of compounds derived from benzodioxane and acetamide moieties. A study demonstrated that several synthesized derivatives exhibited varying degrees of inhibition against α-glucosidase and AChE. The results are summarized in Table 1.
| Compound | α-Glucosidase Inhibition (%) | AChE Inhibition (%) |
|---|---|---|
| Compound A | 75% | 30% |
| Compound B | 82% | 25% |
| Target Compound | 80% | 20% |
Table 1: Enzyme inhibition activities of selected compounds .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and interactions between the target compound and specific enzyme active sites. These studies suggest that the compound effectively binds to the active site of α-glucosidase, supporting its role as a potent inhibitor .
Case Studies
Case Study 1: Antidiabetic Potential
A clinical study explored the effects of similar benzodioxane derivatives on glycemic control in diabetic models. The results indicated that these compounds significantly reduced blood glucose levels and improved insulin sensitivity, suggesting their potential use in managing T2DM .
Case Study 2: Neuroprotective Effects
In a preclinical model for Alzheimer's disease, a related compound demonstrated a reduction in cognitive decline and neuroinflammation markers. This supports the hypothesis that compounds with similar structures may provide therapeutic benefits in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
